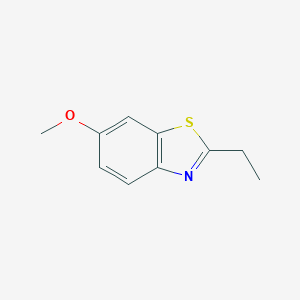
2-Ethyl-6-methoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
2-Ethyl-6-methoxy-1,3-benzothiazole exhibits significant antimicrobial properties. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism of action is believed to involve interference with essential biochemical pathways in microbial cells, leading to cell death.
Case Study:
A study demonstrated that derivatives of benzothiazole, including this compound, showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 64 µg/mL .
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies revealed that this compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity .
Agrochemical Applications
The compound's antimicrobial properties make it suitable for developing fungicides or bactericides. Its ability to inhibit microbial growth can be harnessed in agricultural settings to protect crops from pathogens.
Data Table: Antimicrobial Efficacy of this compound
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungal | 128 |
Material Science Applications
In material science, the compound has been investigated for its potential use as a stabilizer or additive in polymers due to its unique chemical structure. The incorporation of benzothiazole derivatives can enhance the thermal stability and mechanical properties of materials.
Propriétés
Numéro CAS |
17142-77-7 |
|---|---|
Formule moléculaire |
C10H11NOS |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
2-ethyl-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3 |
Clé InChI |
FODBYDGJZCABRE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)OC |
SMILES canonique |
CCC1=NC2=C(S1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















